molecular formula C15H23ClN4O2 B7898866 [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1420902-02-8

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898866
CAS No.: 1420902-02-8
M. Wt: 326.82 g/mol
InChI Key: ROSISDOPBPVNOU-UHFFFAOYSA-N
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Description

[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of 304.83 g/mol. The structure features a chloro-pyrimidine ring attached to a piperidine moiety, linked through a methyl-carbamic acid tert-butyl ester functional group. This structural arrangement is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cell cycle regulation. The compound may exert its effects through the following mechanisms:

  • Inhibition of Inflammatory Pathways : It is hypothesized that the compound may modulate inflammatory responses by targeting transcription factors such as NF-kappa-B and AP-1, which play critical roles in immune responses and inflammation regulation .
  • Cell Cycle Regulation : The compound could influence cell cycle progression by repressing CDKN1A, a negative regulator of the cell cycle, thereby potentially promoting cell proliferation under certain conditions .

Pharmacological Profile

Preliminary studies have suggested that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar pyrimidine derivatives have shown efficacy against various bacterial strains, indicating potential antimicrobial properties.
  • Cytotoxic Effects : Some studies have suggested that related compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.

Case Studies

  • Study on Inflammatory Response Modulation :
    A study investigated the effects of pyrimidine derivatives on macrophage activation and cytokine release. The results indicated that certain derivatives could significantly reduce IL-1β release in LPS-stimulated macrophages, suggesting potential anti-inflammatory applications .
  • Cancer Cell Line Testing :
    Another research effort focused on evaluating the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that compounds similar to this one could inhibit cell growth and induce apoptosis, supporting their development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAntimicrobialBacterial enzyme inhibition
Compound BAnti-inflammatoryNF-kappa-B suppression
Compound CCytotoxicApoptosis induction in cancer cells

Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)12-7-8-17-13(16)18-12/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSISDOPBPVNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733669
Record name tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420902-02-8
Record name tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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